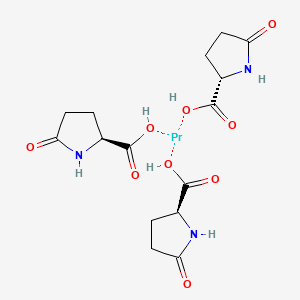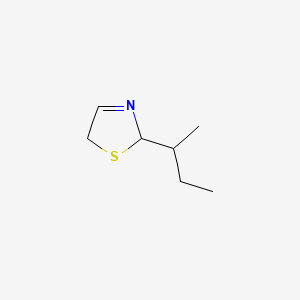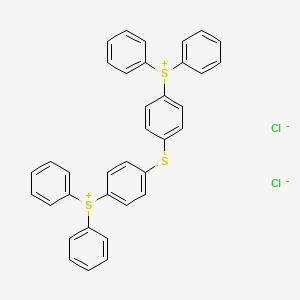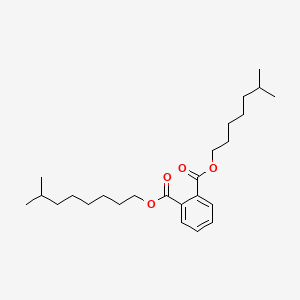
Tris(5-oxo-L-prolinato-N1,O2)praseodymium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(5-oxo-L-prolinato-N1,O2)praseodymium is a coordination compound consisting of praseodymium and 5-oxo-L-proline ligandsThe molecular formula of this compound is C15H21N3O9Pr, and it has a molecular weight of 528.24959 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-oxo-L-prolinato-N1,O2)praseodymium typically involves the reaction of praseodymium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the complexation process, followed by purification steps such as filtration and recrystallization to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(5-oxo-L-prolinato-N1,O2)praseodymium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of praseodymium oxides and other oxidation products.
Reduction: Reduction reactions can convert the praseodymium center to a lower oxidation state, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield praseodymium oxides, while substitution reactions can produce a variety of new coordination complexes with different ligands .
Applications De Recherche Scientifique
Tris(5-oxo-L-prolinato-N1,O2)praseodymium has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and oxidation processes.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a contrast agent in imaging techniques.
Mécanisme D'action
The mechanism of action of Tris(5-oxo-L-prolinato-N1,O2)praseodymium involves its interaction with molecular targets and pathways. The praseodymium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The 5-oxo-L-proline ligands play a crucial role in stabilizing the coordination complex and modulating its chemical properties. The compound’s effects are mediated through its ability to participate in redox reactions, ligand exchange, and other chemical processes .
Comparaison Avec Des Composés Similaires
- Tris(5-oxo-L-prolinato-N1,O2)lanthanum
- Tris(5-oxo-L-prolinato-N1,O2)cerium
- Tris(5-oxo-L-prolinato-N1,O2)neodymium
Comparison: Tris(5-oxo-L-prolinato-N1,O2)praseodymium is unique due to the specific properties imparted by the praseodymium centerFor instance, the praseodymium complex may have different catalytic activity and biological interactions compared to its lanthanum or cerium counterparts .
Propriétés
Numéro CAS |
74060-42-7 |
|---|---|
Formule moléculaire |
C15H21N3O9Pr |
Poids moléculaire |
528.25 g/mol |
Nom IUPAC |
(2S)-5-oxopyrrolidine-2-carboxylic acid;praseodymium |
InChI |
InChI=1S/3C5H7NO3.Pr/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
Clé InChI |
WNJOXGYAIFOLMX-ZRIQBPNSSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Pr] |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Pr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)

